

Oligomer structure of urethane acrylates

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to the Oligomer Structure of **Urethane Acrylates** 

### Introduction

**Urethane acrylates** (UAs) are a versatile class of oligomers widely utilized in ultraviolet (UV) and electron beam (EB) curable formulations for coatings, adhesives, inks, and 3D printing resins.[1][2][3] Their popularity stems from the ability to tailor their properties over a wide range, from hard and brittle to soft and elastomeric, by carefully selecting the constituent raw materials.[2][4] These oligomers combine the toughness and flexibility of a polyurethane backbone with the rapid curing capabilities of acrylate functional groups.[5]

The fundamental structure of a **urethane acrylate** oligomer consists of a central polyol core, extended with diisocyanate monomers, and finally capped with hydroxy-functional acrylates. The reaction between the isocyanate (-NCO) groups and hydroxyl (-OH) groups forms the characteristic urethane linkages. This guide provides a detailed overview of the synthesis, structural characterization, and structure-property relationships of **urethane acrylate** oligomers, intended for researchers, scientists, and professionals in material and drug development.

## **Synthesis of Urethane Acrylate Oligomers**

The synthesis of **urethane acrylate**s is typically a two-step process involving three main components: a polyol, a diisocyanate, and a hydroxy-functional acrylate. The order of reaction significantly influences the molecular weight distribution and viscosity of the final oligomer.[1] The two primary synthesis routes are the direct addition and the reverse addition method.



#### Key Raw Materials:

- Isocyanates: The choice between aliphatic isocyanates (e.g., isophorone diisocyanate (IPDI), hexamethylene diisocyanate (HDI)) and aromatic isocyanates (e.g., toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI)) is critical. Aliphatic isocyanates provide better UV stability and non-yellowing properties, making them suitable for outdoor applications, whereas aromatic isocyanates often yield harder, more chemically resistant materials but can yellow upon UV exposure.[6][7]
- Polyols: The soft segment of the urethane acrylate is determined by the polyol. Common types include polyether polyols (e.g., polypropylene glycol PPG, polytetramethylene oxide PTMO), polyester polyols, polycarbonate polyols, and polycaprolactone polyols. Polyether polyols offer good flexibility and hydrolysis resistance, while polyester polyols contribute to higher strength and hardness.[7][8]
- Hydroxy-functional Acrylates: These molecules act as end-cappers, introducing the UV-reactive acrylate groups. 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (HEMA) are widely used examples.[1][9]

## Synthesis Pathways

- 1. Direct Addition: In this common method, the polyol is first reacted with an excess of diisocyanate (typically a 2:1 molar ratio) to form an NCO-terminated prepolymer. This prepolymer is then reacted with a hydroxy-functional acrylate to cap the ends, yielding the final **urethane acrylate** oligomer.[1]
- 2. Reverse Addition: This method involves first reacting the diisocyanate with the hydroxy-functional acrylate. The resulting product is then reacted with the polyol to form the final oligomer. This approach can alter the molecular weight distribution and viscosity compared to the direct addition method.[1]



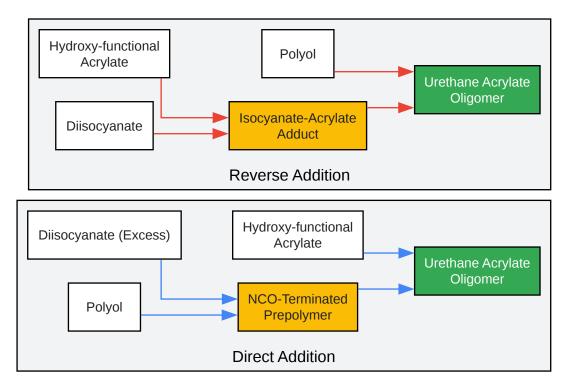


Figure 1. Synthesis Pathways of Urethane Acrylate Oligomers

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### **Experimental Protocol: Synthesis**

The following is a generalized protocol for the synthesis of a **urethane acrylate** oligomer via the direct addition method.

- Reactor Setup: Charge a four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel with the selected polyol and a catalyst, such as dibutyltin dilaurate (DBTDL).[9][10]
- Prepolymer Formation: Heat the mixture to a specified temperature (e.g., 60-80°C) under a nitrogen atmosphere. Add the diisocyanate dropwise to the reactor while maintaining the temperature.[11] The reaction is typically carried out for 2-4 hours.
- Reaction Monitoring (FTIR): Monitor the progress of the prepolymer formation by periodically taking samples and analyzing them with Fourier Transform Infrared (FTIR) spectroscopy.



The reaction is followed by observing the decrease of the hydroxyl peak (~3300-3500 cm<sup>-1</sup>) and the persistence of the isocyanate peak (~2270 cm<sup>-1</sup>).[12][13]

- End-Capping: Once the prepolymer is formed, cool the reactor (e.g., to 50-60°C). Add a polymerization inhibitor like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization of the acrylate groups.[10]
- Acrylate Addition: Slowly add the hydroxy-functional acrylate to the NCO-terminated prepolymer.
- Final Reaction: Continue the reaction until the characteristic isocyanate peak at ~2270 cm<sup>-1</sup> completely disappears from the FTIR spectrum, indicating that all NCO groups have reacted. [12][13][14] The final product is a viscous liquid **urethane acrylate** oligomer.

## **Structural and Property Characterization**

A comprehensive characterization of **urethane acrylate** oligomers is essential to understand their structure and predict their performance in cured materials. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.



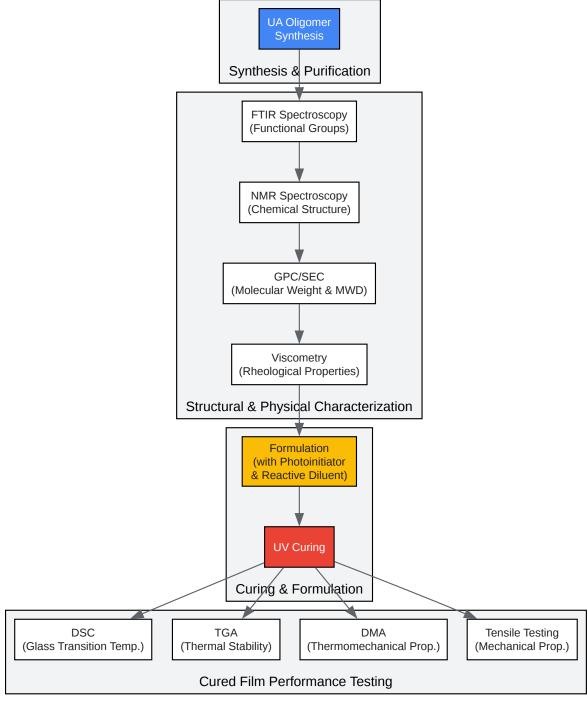


Figure 2. Experimental Workflow for UA Oligomer Characterization



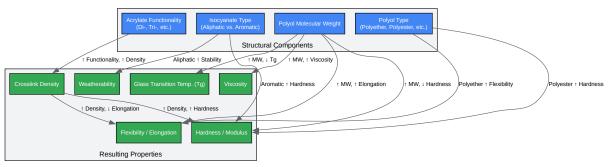


Figure 3. Influence of UA Oligomer Structure on Properties

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- To cite this document: BenchChem. [Oligomer structure of urethane acrylates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259557#oligomer-structure-of-urethane-acrylates]

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